Cas no 1392467-02-5 (3-Methyl-4-(oxetan-3-YL)benzoic acid)

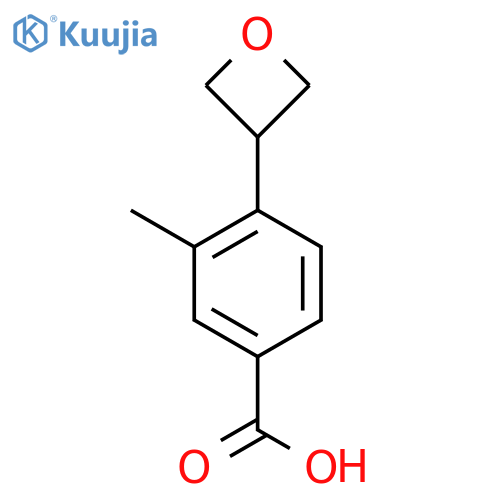

1392467-02-5 structure

商品名:3-Methyl-4-(oxetan-3-YL)benzoic acid

CAS番号:1392467-02-5

MF:C11H12O3

メガワット:192.211183547974

CID:4918690

3-Methyl-4-(oxetan-3-YL)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-METHYL-4-(OXETAN-3-YL)BENZOIC ACID

- 3-Methyl-4-(oxetan-3-YL)benzoic acid

-

- インチ: 1S/C11H12O3/c1-7-4-8(11(12)13)2-3-10(7)9-5-14-6-9/h2-4,9H,5-6H2,1H3,(H,12,13)

- InChIKey: ZPTNIRMSPRQCMV-UHFFFAOYSA-N

- ほほえんだ: O1CC(C2C=CC(C(=O)O)=CC=2C)C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 223

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 1.5

3-Methyl-4-(oxetan-3-YL)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8877-100MG |

3-methyl-4-(oxetan-3-yl)benzoic acid |

1392467-02-5 | 95% | 100MG |

¥ 1,221.00 | 2023-03-31 | |

| Alichem | A019103304-1g |

3-Methyl-4-(oxetan-3-yl)benzoic acid |

1392467-02-5 | 95% | 1g |

870.35 USD | 2021-06-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8877-10G |

3-methyl-4-(oxetan-3-yl)benzoic acid |

1392467-02-5 | 95% | 10g |

¥ 24,354.00 | 2023-03-31 | |

| Chemenu | CM284555-1g |

3-Methyl-4-(oxetan-3-yl)benzoic acid |

1392467-02-5 | 95% | 1g |

$827 | 2023-03-07 | |

| Chemenu | CM284555-1g |

3-Methyl-4-(oxetan-3-yl)benzoic acid |

1392467-02-5 | 95% | 1g |

$750 | 2021-06-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8877-5G |

3-methyl-4-(oxetan-3-yl)benzoic acid |

1392467-02-5 | 95% | 5g |

¥ 14,612.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8877-250MG |

3-methyl-4-(oxetan-3-yl)benzoic acid |

1392467-02-5 | 95% | 250MG |

¥ 1,953.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8877-500MG |

3-methyl-4-(oxetan-3-yl)benzoic acid |

1392467-02-5 | 95% | 500MG |

¥ 3,247.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8877-1G |

3-methyl-4-(oxetan-3-yl)benzoic acid |

1392467-02-5 | 95% | 1g |

¥ 4,870.00 | 2023-03-31 | |

| Ambeed | A806492-1g |

3-Methyl-4-(oxetan-3-yl)benzoic acid |

1392467-02-5 | 98% | 1g |

$835.0 | 2024-04-24 |

3-Methyl-4-(oxetan-3-YL)benzoic acid 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1392467-02-5 (3-Methyl-4-(oxetan-3-YL)benzoic acid) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1392467-02-5)3-Methyl-4-(oxetan-3-YL)benzoic acid

清らかである:99%

はかる:1g

価格 ($):752.0